molecular formula C8H8ClF B6209086 1-(chloromethyl)-3-fluoro-5-methylbenzene CAS No. 1214361-65-5

1-(chloromethyl)-3-fluoro-5-methylbenzene

Cat. No.: B6209086
CAS No.: 1214361-65-5
M. Wt: 158.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-3-fluoro-5-methylbenzene is an aromatic compound characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-fluoro-5-methylbenzene can be synthesized through a chloromethylation reaction. One common method involves the reaction of 3-fluoro-5-methylbenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under mild conditions, with the temperature maintained between 0°C and 10°C to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-fluoro-5-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted derivatives.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The fluorine atom can be reduced under specific conditions to yield the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Carboxylic acids from oxidation reactions.
  • Hydrocarbons from reduction reactions.

Scientific Research Applications

1-(Chloromethyl)-3-fluoro-5-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and resins.

    Medicinal Chemistry: It is explored for its potential biological activity and as a building block for drug development.

    Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-3-fluoro-5-methylbenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or gene expression. The fluorine atom can influence the compound’s reactivity and binding affinity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

    1-(Chloromethyl)-4-fluoro-2-methylbenzene: Similar structure but with different positions of substituents.

    1-(Bromomethyl)-3-fluoro-5-methylbenzene: Bromine instead of chlorine, affecting reactivity and physical properties.

    1-(Chloromethyl)-3-fluoro-4-methylbenzene: Different position of the methyl group.

Uniqueness: 1-(Chloromethyl)-3-fluoro-5-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and interactions with other molecules. The presence of both a chloromethyl and a fluorine group provides a combination of reactivity and stability that is valuable in various chemical processes.

Properties

CAS No.

1214361-65-5

Molecular Formula

C8H8ClF

Molecular Weight

158.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.